Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 2-(trifluoromethyl)benzyl azide with ethyl propiolate under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, and a base, such as triethylamine, in an appropriate solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the triazole ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for metal ions.
Medicine: Explored for its neuroprotective and anti-neuroinflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α (TNF-α) in human microglia cells, suggesting its role in modulating inflammatory pathways .
Comparison with Similar Compounds
Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate can be compared with other triazole derivatives, such as:
- Ethyl 5-phenyl-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylate
- Trifluoromethyl group-containing drugs
These compounds share similar structural features but may differ in their specific applications and biological activities. The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C12H10F3N3O2 |
---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
ethyl 3-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C12H10F3N3O2/c1-2-20-11(19)10-16-9(17-18-10)7-5-3-4-6-8(7)12(13,14)15/h3-6H,2H2,1H3,(H,16,17,18) |
InChI Key |
HJXKLCGUNZNIOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.